

An In-depth Technical Guide to 4-Ethoxy-1-fluoro-2-nitrobenzene

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Compound of Interest

Compound Name: 4-Ethoxy-2-fluoro-1-nitrobenzene

Cat. No.: B1601056

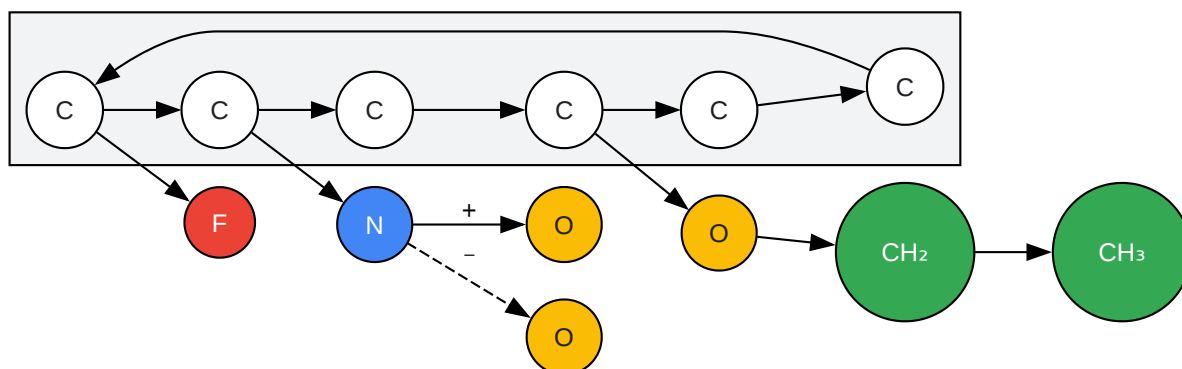
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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety information for 4-Ethoxy-1-fluoro-2-nitrobenzene. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Molecular Structure and Identifiers

4-Ethoxy-1-fluoro-2-nitrobenzene is an aromatic organic compound with the chemical formula $C_8H_8FNO_3$.^{[1][2]} Its structure consists of a benzene ring substituted with an ethoxy group at the fourth position, a fluorine atom at the first position, and a nitro group at the second position.



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Caption: 2D molecular structure of 4-Ethoxy-1-fluoro-2-nitrobenzene.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	4-ethoxy-1-fluoro-2-nitrobenzene	[1]
CAS Number	10298-81-4	[1][2]
Molecular Formula	C8H8FNO3	[1][2]
Molecular Weight	185.15 g/mol	[1][2]
Canonical SMILES	CCOC1=CC(=C(C=C1)F)-- INVALID-LINK--[O-]	[1]
InChI	InChI=1S/C8H8FNO3/c1-2-13- 6-3-4-7(9)8(5-6)10(11)12/h3- 5H,2H2,1H3	[1]
InChIKey	FOHXVSNHSWNAAI- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physicochemical properties of 4-Ethoxy-1-fluoro-2-nitrobenzene are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3	2.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]
Exact Mass	185.04882128 Da	[1]
Monoisotopic Mass	185.04882128 Da	[1]
Topological Polar Surface Area	55.1 Å ²	[1]
Heavy Atom Count	13	[1]

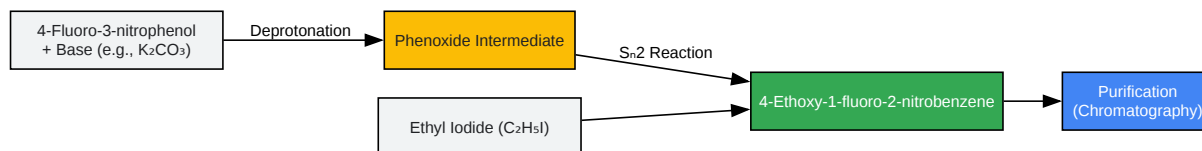
Synthesis and Experimental Protocols

A common method for the synthesis of aryl ethers is the Williamson ether synthesis. In the context of 4-Ethoxy-1-fluoro-2-nitrobenzene, this would likely involve the reaction of a suitable nitrophenol with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

- **Deprotonation:** A substituted nitrophenol (e.g., 4-fluoro-3-nitrophenol) is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This step generates the corresponding phenoxide ion.
- **Nucleophilic Substitution:** An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethyl group and displacing the halide to form the ether linkage.
- **Work-up and Purification:** The reaction is typically quenched with water, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified using

techniques such as column chromatography or recrystallization to yield the pure 4-Ethoxy-1-fluoro-2-nitrobenzene.



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Caption: Williamson ether synthesis workflow for 4-Ethoxy-1-fluoro-2-nitrobenzene.

Spectroscopic Data

While specific spectra are not provided in this guide, the structural confirmation of 4-Ethoxy-1-fluoro-2-nitrobenzene would typically involve the following spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the ethoxy group, and the methyl (-CH₃) protons. The coupling patterns of the aromatic protons would be indicative of their relative positions.
 - ¹³C NMR would show distinct peaks for each unique carbon atom in the molecule.
 - ¹⁹F NMR would show a singlet corresponding to the single fluorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-O-C (ether) linkage, the aromatic C=C bonds, and the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z = 185.15.

Safety and Handling

4-Ethoxy-1-fluoro-2-nitrobenzene is a chemical that requires careful handling. The following table summarizes its known hazards.

Table 3: Hazard and Safety Information

Hazard Category	Description
Acute Toxicity (Oral, Dermal, Inhalation)	Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Skin Corrosion/Irritation	Causes skin irritation.[3][4]
Eye Damage/Irritation	Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity	May cause respiratory irritation.[3][4]

Handling and Storage Recommendations:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5]
- Ventilation: Use only outdoors or in a well-ventilated area.[3]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [3][4]
- First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[3][5]
- First Aid (Skin): Wash off immediately with plenty of water for at least 15 minutes.[3][5]

Applications in Research and Development

Substituted nitrobenzenes are valuable intermediates in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the benzene ring for nucleophilic aromatic substitution reactions. The fluorine atom is a good leaving group in such reactions. The ethoxy group can modulate the electronic properties and solubility of the molecule.

Potential applications include:

- Pharmaceutical Synthesis: It can serve as a building block for the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amine,

providing a key functional group for further elaboration.

- Agrochemicals: Similar fluorinated and nitrated aromatic compounds are used in the development of pesticides and herbicides.[6]
- Material Science: The unique electronic properties of this molecule may be of interest in the synthesis of dyes and other functional materials.[6]

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References

- 1. 4-Ethoxy-1-fluoro-2-nitrobenzene | C₈H₈FNO₃ | CID 56777244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
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